molecular formula C27H25N3O3 B4021323 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide

Cat. No.: B4021323
M. Wt: 439.5 g/mol
InChI Key: VGCGZTKDGIWZPW-UHFFFAOYSA-N
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Description

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzamide group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of the dioxoisoindole intermediate. This intermediate is then reacted with a piperidine derivative and a benzamide precursor under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key factors in industrial production include the selection of appropriate solvents, temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-18-9-11-19(12-10-18)28-25(31)23-17-20(13-14-24(23)29-15-5-2-6-16-29)30-26(32)21-7-3-4-8-22(21)27(30)33/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCGZTKDGIWZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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